Hydroxyamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine metabolite with sympathomimetic effects. It is sometimes called alpha-methyltyramine, which may also refer to the meta isomer, gepefrine.
Scientific Research Applications
Neurotoxicity Evaluation
Hydroxyamphetamine metabolites, including 4-hydroxyamphetamine, have been studied for their neurotoxic effects. In human dopaminergic differentiated SH-SY5Y neurons, 4-hydroxyamphetamine showed concentration-dependent toxicity, although it was found to be less toxic than its parent compound amphetamine. The metabolite 4-hydroxynorephedrine was observed to be more toxic than 4-hydroxyamphetamine, indicating a potential contribution to amphetamine neurotoxicity due to its longer persistence in the brain (Feio-Azevedo et al., 2017).
Pharmacological Testing Applications
This compound has been used in pharmacological testing, particularly in diagnosing and localizing lesions in Horner's syndrome. Historically, topical cocaine and this compound have been employed to confirm the diagnosis of oculosympathetic palsy, also known as Horner's syndrome. This compound has helped localize the causative lesion in such cases, although newer drugs like apraclonidine and phenylephrine are now more commonly used due to their increased availability and similar diagnostic efficacy (Smit, 2010).
Analytical Chemistry Techniques
In analytical chemistry, methods have been developed to determine the presence of this compound in biological samples. One reported method involves a flow injection-spectrophotometric determination using a coloured reaction with 2-hydrazono-3-methylbenzothiazole (MBTH) and ceric ammonium nitrate as the oxidation reagent. This method has been used for the determination of this compound in medicinal drugs, demonstrating its relevance in pharmacological and toxicological studies (Dolejšová et al., 2000).
Binding to Heme Proteins
N-hydroxyamphetamine, an oxidative metabolite of amphetamine and methamphetamine, is known to form inhibitory complexes when binding to heme proteins. Studies have demonstrated that reactions of N-hydroxyamphetamine with ferric myoglobin and hemoglobin produce heme-nitrosoamphetamine derivatives. The interactions of these compounds with heme proteins, particularly their binding characteristics, have been elucidated through structural studies (Wang et al., 2017).
properties
Molecular Formula |
C9H14NO+ |
---|---|
Molecular Weight |
152.21 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)propan-2-ylazanium |
InChI |
InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/p+1 |
InChI Key |
GIKNHHRFLCDOEU-UHFFFAOYSA-O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)[NH3+] |
synonyms |
Hydrobromide, Hydroxyamphetamine Hydroxyamfetamine Hydroxyamphetamin Hydroxyamphetamine Hydroxyamphetamine Hydrobromide Hydroxyphenylisopropylamine Methyltyramine Norpholedrin Oxyamphetamine p Hydroxyamphetamine p-Hydroxyamphetamine para Hydroxyamphetamine para-Hydroxyamphetamine Paredrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.